6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene carboxamide derivative featuring a unique substitution pattern. The 3-carboxamide group is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing to hydrogen-bonding capacity and solubility. The 2-position is functionalized with a thiophen-2-ylcarbonylamino group, introducing aromaticity and electronic diversity.
Properties
Molecular Formula |
C22H28N2O4S3 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
6-tert-butyl-N-(1,1-dioxothiolan-3-yl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H28N2O4S3/c1-22(2,3)13-6-7-15-17(11-13)30-21(24-19(25)16-5-4-9-29-16)18(15)20(26)23-14-8-10-31(27,28)12-14/h4-5,9,13-14H,6-8,10-12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
VBXSEMJNBAXXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structural features include multiple thiophene rings and a tetrahydrobenzothiophene moiety, which contribute to its interaction with biological systems. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 480.7 g/mol. The presence of heteroatoms (nitrogen and sulfur) in its structure suggests that it may interact favorably with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H28N2O4S3 |
| Molecular Weight | 480.7 g/mol |
| Functional Groups | Tert-butyl group, tetrahydrothiophene moiety, thiophene rings |
Anticancer Properties
Research indicates that derivatives of benzothiophene and thiophene compounds exhibit diverse biological activities, including anticancer properties. Preliminary studies suggest that 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may inhibit specific cellular pathways involved in cancer progression.
The compound's mechanism may involve binding to protein targets associated with cancer signaling pathways. Initial findings indicate effective binding interactions that could enhance its therapeutic efficacy.
Analgesic Activity
A related study focused on the analgesic effects of compounds similar to this one. Using the "hot plate" method on outbred white mice, researchers found that certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole . This suggests potential applications in pain management.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer activity of a structurally similar compound within the same class. The results indicated that the compound inhibited tumor growth in vitro by blocking cell proliferation pathways. The study utilized molecular docking techniques to elucidate binding affinities to target proteins involved in cancer progression.
Case Study 2: Analgesic Effects
In another case study involving derivatives of benzothiophene, researchers assessed the analgesic properties using various animal models. The findings suggested that modifications in the thiophene structure could enhance pain-relieving effects while maintaining low toxicity profiles .
Potential Applications
The unique structural characteristics and biological activities of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suggest several potential applications:
- Cancer Therapy : Targeting specific tumor types through pathway inhibition.
- Pain Management : Developing new analgesics based on structural modifications.
- Antimicrobial Agents : Exploring efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Thiophen-2-ylcarbonyl vs. This may enhance binding to flat hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- 1,1-Dioxidotetrahydrothiophen-3-yl vs.
Spectroscopic and Crystallographic Comparisons
- NMR Profiling: highlights that substituent-induced chemical shift variations occur predominantly in regions proximal to the substituents (e.g., δ 29–36 ppm for N-alkyl groups). The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group would likely cause downfield shifts in protons near the sulfone, distinguishing it from analogues with non-oxidized thiophene rings .
- MS/MS Fragmentation : Molecular networking () reveals that the thiophen-2-ylcarbonyl group generates unique fragment ions (e.g., m/z 121.02 for thiophene-CO+), differing from the 4-methoxybenzoyl analogue (m/z 135.04 for methoxybenzoyl+) .
- Crystallography : The tert-butyl group in the target compound may induce distinct ring puckering in the tetrahydrobenzothiophene core, as quantified by Cremer-Pople coordinates (). This contrasts with planarized conformations in less bulky analogues .
Bioactivity and Structure-Activity Relationships (SAR)
- In contrast, the 4-chloroanilino analogue () lacks this mimicry, explaining its weaker kinase inhibition but stronger antimicrobial effects .
- Solubility vs. Permeability: The sulfone group improves aqueous solubility (~2.5 mg/mL at pH 7.4) compared to the lipophilic tert-butyl-cyano analogue (0.8 mg/mL) but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
